2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide
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Description
The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . The molecule also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound’s molecular formula is C22H17F2N3O3S and its molecular weight is 441.45 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a similar structure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy . Computer modeling can also be used to understand its conformational behavior .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its thiophene and pyrimidine rings. Thiophene derivatives are known to be used in organic synthesis and have various biological activities .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.442±0.06 g/cm3 and a predicted pKa of 12.35±0.70 .Future Directions
Thiophene and its derivatives have shown promising applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties, such as the compound , could be a topic of interest for future research. This could lead to the development of new drugs with more effective pharmacological activity .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-16-7-4-6-15(2)20(16)24-19(27)14-26-18-10-13-31-21(18)22(28)25(23(26)29)11-9-17-8-5-12-30-17/h4-8,10,12-13H,3,9,11,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVGIZWXRXYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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